6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine is an organic compound that features a cyclopropylmethyl group, a nitro group, and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzodioxine derivative followed by the introduction of the cyclopropylmethyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzodioxine ring.
Scientific Research Applications
6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the benzodioxine ring can interact with various enzymes or receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxine derivatives and nitro-substituted aromatic compounds. Examples include:
- 6-(Cyclopropylmethyl)-2,3-dihydro-1,4-benzodioxine
- 7-Nitro-2,3-dihydro-1,4-benzodioxine
Uniqueness
6-(Cyclopropylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both the cyclopropylmethyl and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
7-(cyclopropylmethyl)-6-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H13NO4/c14-13(15)10-7-12-11(16-3-4-17-12)6-9(10)5-8-1-2-8/h6-8H,1-5H2 |
InChI Key |
LMMWLAGBPVCKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Origin of Product |
United States |
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